molecular formula C13H8Cl2O B1364337 (2,6-Dichlorophenyl)(phenyl)methanone CAS No. 50609-23-9

(2,6-Dichlorophenyl)(phenyl)methanone

Cat. No. B1364337
CAS RN: 50609-23-9
M. Wt: 251.1 g/mol
InChI Key: CVXUBCVZKVCBCU-UHFFFAOYSA-N
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Description

“(2,6-Dichlorophenyl)(phenyl)methanone” is a chemical compound with the CAS Number: 50609-23-9 . It has a molecular weight of 251.11 . The IUPAC name for this compound is (2,6-dichlorophenyl)(phenyl)methanone .


Molecular Structure Analysis

The InChI code for “(2,6-Dichlorophenyl)(phenyl)methanone” is 1S/C13H8Cl2O/c14-10-7-4-8-11(15)12(10)13(16)9-5-2-1-3-6-9/h1-8H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(2,6-Dichlorophenyl)(phenyl)methanone” is a powder with a melting point of 82-86 degrees Celsius .

Scientific Research Applications

  • Biological Activities of Methanone Derivatives : Methanone derivatives, including those similar to (2,6-Dichlorophenyl)(phenyl)methanone, have been synthesized and evaluated for their antimicrobial and antioxidant activities. These derivatives show potential in combating various bacterial and fungal species (Thirunarayanan, 2016).

  • Friedel–Crafts Acylation Reaction : The synthesis of (2-chlorophenyl)(phenyl)methanones, closely related to the compound , has been achieved through the Friedel–Crafts acylation reaction. This method, particularly when using microwave heating, yields higher ketone content and demonstrates the versatility of these compounds in organic synthesis (Mahdi et al., 2011).

  • Docking Studies and Antibacterial Activity : Novel compounds, including those structurally similar to (2,6-Dichlorophenyl)(phenyl)methanone, have been synthesized and characterized, with molecular docking studies helping to understand their antibacterial activity. Such studies are crucial for the development of new antibiotics and therapeutic agents (Shahana & Yardily, 2020).

  • Herbicidal and Insecticidal Activities : N-phenylpyrazolyl aryl methanones derivatives have been synthesized and tested for herbicidal and insecticidal activities. These compounds offer potential applications in agriculture for pest control and plant protection (Wang et al., 2015).

  • Antimicrobial and Antifungal Effects : Methanone derivatives have been studied for their antimicrobial and antifungal properties, showcasing the potential of these compounds in developing new pharmaceuticals (Sivakumar et al., 2021).

  • Density Functional Theory Calculation : Research on methanone derivatives includes density functional theory (DFT) calculations to understand their molecular properties and reactivity, which is crucial for designing compounds with specific characteristics (Enbaraj et al., 2021).

  • Synthesis of Biologically Active Compounds : Specific methanone derivatives have been synthesized and studied for their bioactive properties, indicating potential applications in drug development and medicinal chemistry (Mzozoyana & van Heerden, 2017).

  • Anticancer Therapeutic Potential : Certain phenyl methanone derivatives have been investigated for their anticancer properties, such as inhibiting tubulin polymerization and inducing apoptosis in cancer cells (Magalhães et al., 2013).

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(2,6-dichlorophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O/c14-10-7-4-8-11(15)12(10)13(16)9-5-2-1-3-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXUBCVZKVCBCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391742
Record name (2,6-dichlorophenyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-Dichlorophenyl)(phenyl)methanone

CAS RN

50609-23-9
Record name (2,6-dichlorophenyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-DICHLOROBENZOPHENONE
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